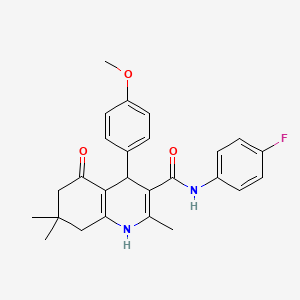![molecular formula C22H23NO5 B3943438 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B3943438.png)
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE
描述
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of both aromatic and aliphatic functional groups, making it a versatile molecule in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE typically involves a multi-step process:
Formation of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL: This intermediate can be synthesized through the Friedel-Crafts acylation of 4-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOIC ACID: This can be prepared by reacting 4-acetylbenzoic acid with 3-aminopropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the two intermediates. This can be achieved by reacting 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL with 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOIC ACID in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Nitro and halogenated derivatives of the original compound.
科学研究应用
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in inflammation and microbial growth.
相似化合物的比较
Similar Compounds
- 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- 1-(4-ETHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE
- 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETOXYPHENYL)CARBAMOYL]PROPANOATE
Uniqueness
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-[(4-ACETYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-(4-acetylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-4-6-18(7-5-14)22(27)16(3)28-21(26)13-12-20(25)23-19-10-8-17(9-11-19)15(2)24/h4-11,16H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWOFOADUSXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-phenylpentanamide (non-preferred name)](/img/structure/B3943363.png)
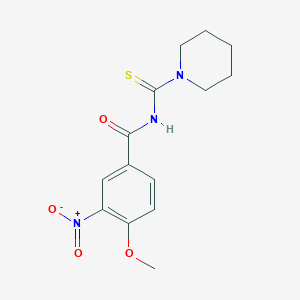
![N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-1-phenylethanamine](/img/structure/B3943369.png)
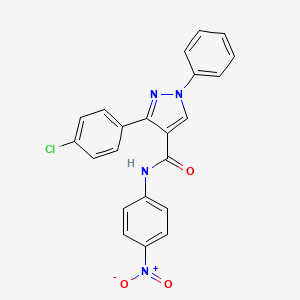
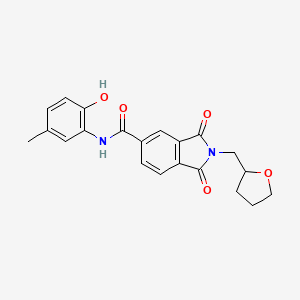
![N-(4-{[4-(2-pyridinylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943403.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3943413.png)
![1-(4-Chlorophenyl)sulfonyl-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3943419.png)
![Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B3943427.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B3943432.png)
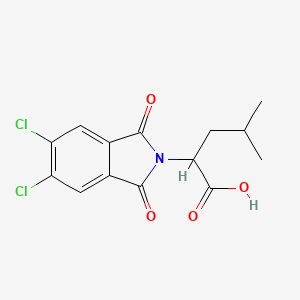
![3-butyl-5-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B3943447.png)
